5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyrimidine
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Overview
Description
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound is characterized by the presence of an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring, which is further connected to a hydroxypyrimidine moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-(ethoxycarbonyl)-3-fluorobenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the ethoxycarbonyl group or to modify the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-pyrimidinone.
Reduction: Formation of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-aminopyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the fluorine atom and the ethoxycarbonyl group can enhance its binding affinity and specificity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Methoxycarbonyl)-3-fluorophenyl]-2-hydroxypyrimidine
- 5-[4-(Ethoxycarbonyl)-3-chlorophenyl]-2-hydroxypyrimidine
- 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-aminopyrimidine
Uniqueness
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyrimidine is unique due to the specific combination of the ethoxycarbonyl group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance its stability, solubility, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-fluoro-4-(2-oxo-1H-pyrimidin-5-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-2-19-12(17)10-4-3-8(5-11(10)14)9-6-15-13(18)16-7-9/h3-7H,2H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIFBESPOHAZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CNC(=O)N=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686873 |
Source
|
Record name | Ethyl 2-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111104-20-1 |
Source
|
Record name | Ethyl 2-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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